REACTION_CXSMILES
|
O.[NH2:2]N.[N:4]1([C:9]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)=[S:10])C=CN=C1>C(O)C>[CH3:17][N:14]1[CH2:15][CH2:16][N:11]([C:9](=[S:10])[NH:4][NH2:2])[CH2:12][CH2:13]1 |f:0.1|
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
imidazol-1-yl-(4-methyl-piperazin-1-yl)-methanethione
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=S)N1CCN(CC1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
This organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C(NN)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.04 mmol | |
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |